Palmitic anhydride

Übersicht

Beschreibung

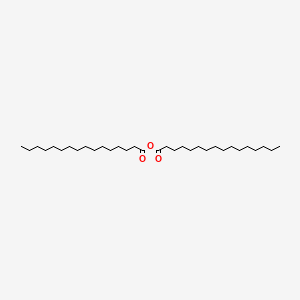

Palmitic anhydride, also known as hexadecanoic anhydride, is a chemical compound derived from palmitic acid. It is an anhydride of a long-chain fatty acid and is commonly used in organic synthesis and industrial applications. The compound has the molecular formula C32H62O3 and is characterized by its long hydrocarbon chain, which contributes to its hydrophobic nature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Palmitic anhydride can be synthesized through the reaction of palmitic acid with acetic anhydride or by using palmitoyl chloride in the presence of a base such as pyridine . The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of oxalyl chloride to convert palmitic acid to palmitoyl chloride, which then reacts with another molecule of palmitic acid to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of palmitic acid with acetic anhydride under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Palmitic anhydride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form palmitic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Catalysts such as acids or bases may be used to enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound include palmitic acid, esters, and amides. These products are valuable intermediates in various chemical processes and industrial applications .

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis

Overview

Palmitic anhydride is utilized as an acyl donor in enzymatic synthesis, particularly for the modification of bioactive compounds. One notable application is the synthesis of puerarin palmitate, which enhances the lipid solubility and bioavailability of puerarin, a flavonoid with limited solubility.

Case Study: Puerarin Palmitate Synthesis

In a study optimizing the enzymatic synthesis conditions using lipase, this compound was compared with other acyl donors. The results demonstrated that this compound yielded a conversion rate of 55.52%, significantly higher than other tested compounds . This high conversion rate indicates its effectiveness in enhancing the properties of bioactive compounds.

| Acyl Donor | Conversion Rate (%) |

|---|---|

| This compound | 55.52 |

| Methyl Palmitate | <30 |

| Ethyl Palmitate | <30 |

| Vinyl Palmitate | 50.46 |

Polymer Chemistry

Overview

this compound is also employed in polymer chemistry for the synthesis of fatty acid esters and modifying polysaccharides. Its ability to undergo esterification reactions makes it a valuable reagent in producing functionalized polymers.

Case Study: Starch Esterification

Research on starch-fatty acid esters via reactive extrusion highlighted the role of this compound in altering the hydrophilic properties of starch. The study found that samples treated with this compound displayed decreased water absorption indices (WAI), indicating a reduction in hydrophilicity, which is beneficial for various applications in food and packaging industries .

| Treatment Level (mol) | WAI (g/g) |

|---|---|

| Control | X |

| 0.01 | Y |

| 0.02 | Z |

| 0.03 | A |

Food Technology

Overview

In food technology, this compound is explored for its potential to create food-grade fatty acid derivatives through non-catalytic processes. This application is crucial for developing emulsifiers and stabilizers that enhance food texture and shelf life.

Case Study: Fatty Acid Anhydride Process

A patented process describes the conversion of higher fatty acids into food-grade anhydrides, including this compound. This method emphasizes low-temperature processing to maintain the quality of the fatty acids involved .

Pharmaceutical Formulations

Overview

this compound has been investigated for its role in pharmaceutical formulations, particularly in enhancing drug delivery systems.

Case Study: Curcumin-Loaded Polymeric Micelles

Research on curcumin-loaded polymeric micelles revealed that this compound was used to modify polymer matrices, improving drug encapsulation efficiency and stability . The degree of substitution with this compound directly influenced the micelles' characteristics and performance.

Wirkmechanismus

The mechanism of action of palmitic anhydride involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound undergoes nucleophilic acyl substitution reactions, where the nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to release the leaving group and form the final product . In biological systems, this compound can modify proteins through acylation, affecting their function and localization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Stearic anhydride: Similar in structure but derived from stearic acid, which has an 18-carbon chain.

Myristic anhydride: Derived from myristic acid, which has a 14-carbon chain.

Lauric anhydride: Derived from lauric acid, which has a 12-carbon chain.

Uniqueness

Palmitic anhydride is unique due to its 16-carbon chain, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in the synthesis of long-chain fatty acid derivatives and in applications requiring moderate hydrophobicity .

Biologische Aktivität

Palmitic anhydride, a derivative of palmitic acid, is a long-chain carboxylic acid anhydride with the molecular formula . It plays a significant role in various biochemical applications, particularly in the modification of biomolecules through acylation. This article delves into the biological activity of this compound, highlighting its synthesis, reactivity, and implications in biological systems.

Synthesis and Properties

This compound is synthesized by dehydrating palmitic acid, typically using reagents like acetic anhydride. The reaction removes a water molecule, resulting in the formation of the anhydride structure:

This compound features two palmitic acid chains linked by an anhydride carbonyl group, which enhances its reactivity compared to its parent acid.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 498.8 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

Acylation and Bioactivity

This compound is primarily used as a reagent for introducing palmitoyl groups into various biomolecules. This modification can significantly influence the biological activity of compounds by altering their solubility, permeability, and interaction with biological membranes.

Case Study: Puerarin Palmitate Synthesis

A recent study demonstrated the enzymatic synthesis of puerarin palmitate using this compound as an acyl donor. The synthesized compound exhibited improved lipid solubility and bioavailability compared to its parent compound, puerarin. Although some antioxidant activity was lost during the acylation process, the overall bioactivity was enhanced due to increased lipid solubility, transforming it from negative to positive log P values .

Antimicrobial Properties

This compound has been explored for its potential antimicrobial properties. Research indicates that fatty acid derivatives can exhibit varying degrees of antimicrobial activity against a range of pathogens. For instance, studies have shown that palmitoyl derivatives can disrupt microbial membranes, leading to cell lysis and death .

Reactivity and Stability

The stability and reactivity of this compound have been evaluated in various chemical environments. Mixed carboxylic palmitic anhydrides have shown promising results in esterification reactions with different alcohols and phenols, indicating their potential utility in synthesizing bioactive compounds .

Applications in Drug Delivery

This compound's ability to modify polymers has led to advancements in drug delivery systems. For example, N-palmitoyl chitosan has been developed using this compound as a coupling agent. This modified chitosan exhibits enhanced solubility and biocompatibility, making it suitable for drug delivery applications .

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Acylation Reagent | Modifies biomolecules for improved bioactivity |

| Antimicrobial Agents | Disrupts microbial membranes |

| Drug Delivery Systems | Enhances solubility and biocompatibility of carriers |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing palmitic anhydride derivatives, and what experimental considerations are critical for optimizing yield?

- Methodological Answer : this compound derivatives, such as sorbitan monopalmitate, are synthesized via esterification reactions. Key steps include:

- Molar Ratio Optimization : Balancing this compound with hydroxyl-containing compounds (e.g., sorbitan anhydride) to minimize unreacted starting materials. A typical molar ratio of 1:1 is a starting point, but adjustments may be needed based on reaction efficiency .

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (e.g., lipases) accelerate esterification. Enzymatic methods offer selectivity and mild conditions, reducing side reactions .

- Purification : Post-reaction separation via extraction, distillation, or crystallization ensures product purity. Solvent choice (e.g., ethanol for recrystallization) impacts yield and purity .

Q. How can researchers differentiate between palmitic acid and this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- FTIR Spectroscopy : Palmitic acid shows a broad O-H stretch (~2500–3300 cm⁻¹) and a carbonyl peak (~1700 cm⁻¹). This compound lacks O-H stretches but displays two distinct carbonyl peaks (~1740–1820 cm⁻¹) due to symmetric and asymmetric stretching of the anhydride group.

- NMR Analysis : In NMR, this compound exhibits a carbonyl carbon signal at ~165–175 ppm, distinct from the carboxylic acid carbon in palmitic acid (~180 ppm).

- Melting Point Comparison : Palmitic acid melts at ~63°C, while the anhydride typically has a higher melting point due to increased molecular symmetry (exact values depend on purity and crystallization conditions) .

Advanced Research Questions

Q. What methodological approaches are employed to resolve contradictions in reported kinetic parameters for esterification reactions involving this compound?

- Methodological Answer :

- Replication Studies : Conduct experiments under identical conditions (temperature, catalyst concentration) to verify reproducibility. For example, Yaakob & Bhatia (2004) standardized ion-exchange resin catalysts for palmitic acid esterification, a method adaptable to anhydride systems .

- Statistical Validation : Use nonlinear least-squares analysis to compare kinetic models (e.g., terminal vs. penultimate models in copolymerization), as demonstrated in styrene-maleic anhydride studies .

- Computational Modeling : Pair experimental rate constants with density functional theory (DFT) calculations to validate transition-state energetics, as done for Diels-Alder reactions of maleic anhydride .

Q. In copolymerization studies, how does the incorporation of this compound affect monomer sequence distribution, and what analytical techniques are required to characterize such structures?

- Methodological Answer :

- Sequence Analysis : Use NMR with DEPT (Distortionless Enhancement by Polarization Transfer) pulse programs to distinguish CH groups in styrene-centered triads. This technique resolves alternating vs. random sequences in copolymers .

- Reactivity Ratio Determination : Apply the penultimate model to quantify monomer incorporation trends. For example, nonlinear fitting of composition data revealed styrene’s penultimate effect in maleic anhydride copolymerization, a framework applicable to this compound systems .

Q. How can solvent-free enzymatic catalysis be optimized for synthesizing esters using this compound as an acylating agent?

- Methodological Answer :

- Enzyme Selection : Use immobilized lipases (e.g., Lipozyme TL IM) for enhanced stability and reusability. Silva et al. (2015) optimized eugenyl acetate synthesis by varying molar ratios (eugenol:acetic anhydride) and temperature in solvent-free systems, a strategy transferable to this compound .

- Parameter Optimization : Design experiments using response surface methodology (RSM) to identify optimal temperature (e.g., 50–70°C) and substrate ratios. Monitor conversion rates via GC or HPLC .

- Byproduct Management : Control water content (e.g., molecular sieves) to prevent hydrolysis of the anhydride, ensuring high acylation efficiency .

Eigenschaften

IUPAC Name |

hexadecanoyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZBEFCPZJWDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014660 | |

| Record name | Palmitic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-65-4 | |

| Record name | Palmitic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic acid anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33JHB8GS96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.